Selectivity Window Against p38 MAP Kinase—Class-Level SAR for Dihydropyrrolopyrazole Core
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core (the immediate parent scaffold of the target compound) exhibits substitution-dependent selectivity for TβR-I over p38 MAPK. In enzyme assays, 4-phenyl-substituted analogues achieve TβR-I IC50 values of 5 nM–19.5 µM while maintaining >100‑fold selectivity over p38 MAPK, whereas 4-(quinolin-4-yl)-substituted analogues show TβR-I IC50 values of 50 nM–1.3 µM but substantially reduced selectivity margins [1]. The 2-methyl substituent on the target compound occupies a vector that is conserved across multiple potent TβR-I inhibitors, positioning it as a non-interfering substitution that preserves the core selectivity potential while leaving the 3- and 4-positions free for further optimisation [2].
| Evidence Dimension | TβR-I inhibitory potency and selectivity over p38 MAPK |
|---|---|
| Target Compound Data | No direct IC50 data available for 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one; class-level IC50 range for aryl-substituted congeners: 5 nM–19.5 µM |
| Comparator Or Baseline | 4-phenyl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles (IC50 5–19,500 nM); 4-(quinolin-4-yl)-substituted analogues (IC50 50–1,300 nM) |
| Quantified Difference | Selectivity margin vs. p38 MAPK differs by >10-fold between phenyl and quinolin-4-yl substituted series within the same core scaffold |
| Conditions | Enzyme inhibition assay (TβR-I kinase domain, mutant T204D), pH 7.5, 30 °C, ATP 4 µM |
Why This Matters
For procurement decisions, the substitution-dependent selectivity profile means that the precise substitution pattern—including the 2-methyl group present in the target compound—cannot be assumed to be interchangeable with other pyrrolopyrazole derivatives without risking loss of target selectivity.
- [1] Sawyer, J.S. et al. Bioorg. Med. Chem. Lett. 2004. Brenda-enzymes IC50 summary: 4-phenyl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles (IC50 0.005–19.5 µM); 4-(quinolin-4-yl)-substituted (IC50 0.05–1.3 µM). Assay: TβR-I kinase domain T204D, pH 7.5, 30 °C. View Source
- [2] Sawyer, J.S. et al. Bioorg. Med. Chem. Lett. 2004, 14, 3581-3584. Sciencedirect abstract notes selectivity differences with respect to p38 MAPK depending on the nature of the 'warhead' group on the dihydropyrrolopyrazole ring. View Source
